1-(1-methyl-1H-pyrazol-5-yl)ethanone
Overview
Description
“1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-(1-methyl-1H-pyrazol-5-yl)ethanone”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . The NMR spectra are typically recorded on a spectrophotometer, using DMSO-d6 as solvent and tetramethylsilane as an internal standard .Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrazol-5-yl)ethanone” includes a pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms adjacent to each other, and the ethanone group consists of a carbonyl group (C=O) attached to an ethyl group (C2H5) .Chemical Reactions Analysis
Pyrazole derivatives, including “1-(1-methyl-1H-pyrazol-5-yl)ethanone”, can undergo various chemical reactions. For instance, they can react with aromatic aldehydes in the presence of a solid-state catalyst . Installing a pyrazole ring in certain regions of a molecule can have a profound effect on reducing CYP DI .Physical And Chemical Properties Analysis
“1-(1-methyl-1H-pyrazol-5-yl)ethanone” has a molecular weight of 124.14 g/mol . It has a topological polar surface area of 34.9 Ų and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 124.063662883 g/mol .Scientific Research Applications
Synthesis and Crystal Structure
1-(1-methyl-1H-pyrazol-5-yl)ethanone has been used in the synthesis of novel derivatives with potential fungicidal activity. For instance, Liu et al. (2012) synthesized 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties starting from methyl 3-arylacrylates, demonstrating moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
Chemical Transformations
Smolyar (2010) explored the hydrazinolysis of 3-nitropyridin-4(1H)-one and its N-methyl derivative, leading to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone. This compound was further oxidized to produce 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).
Antiviral Activity
Attaby et al. (2006) synthesized heterocyclic compounds starting from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone. These compounds showed potential anti-HSV1 and anti-HAV-MBB activity, indicating their relevance in antiviral research (Attaby et al., 2006).
Antimicrobial Activity
Asif et al. (2021) synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, demonstrating significant antibacterial activity against common pathogenic bacteria (Asif et al., 2021).
Cholinesterase Enzymes Inhibitory Activity
Mehdi et al. (2013) identified the inhibitory activity of 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone against cholinesterase enzymes, which is important for Alzheimer's disease research (Mehdi et al., 2013).
Novel Compounds Synthesis
Hu et al. (2018) reported the preparation of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones, showcasing the versatility of 1-(1-methyl-1H-pyrazol-5-yl)ethanone in synthesizing new compounds (Hu et al., 2018).
Antifungal and Antibacterial Properties
Bondock et al. (2011) synthesized 4-hetarylpyrazoles and furo[2,3-c]pyrazoles, beginning with 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, and found these compounds to exhibit significant antimicrobial activity (Bondock et al., 2011).
Electronic Structure Analysis
Frey et al. (2014) conducted a study on the crystal structure of 1-(1H-pyrazol-4-yl)ethanone, providing insights into its electronic structure which is crucial for understanding its chemical properties (Frey et al., 2014).
Future Directions
The future directions in the research of “1-(1-methyl-1H-pyrazol-5-yl)ethanone” and its derivatives could involve exploring their potential applications in medicinal chemistry, given some pyrazole derivatives are known to be potent inhibitors of certain enzymes . Further studies could also focus on understanding their mechanism of action and improving their synthesis methods .
properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-4-7-8(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMMULCZUAIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426892 | |
Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
CAS RN |
137890-05-2 | |
Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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